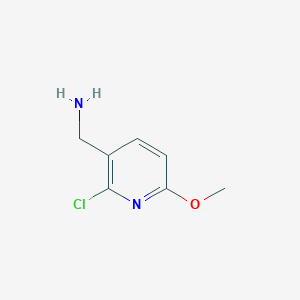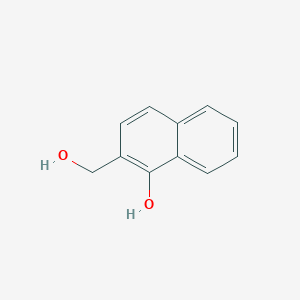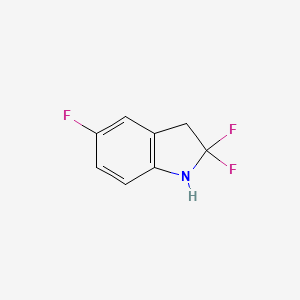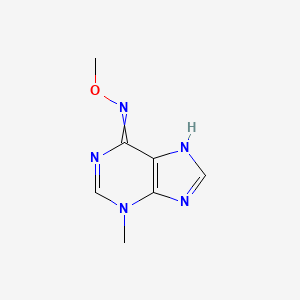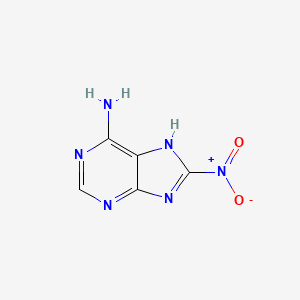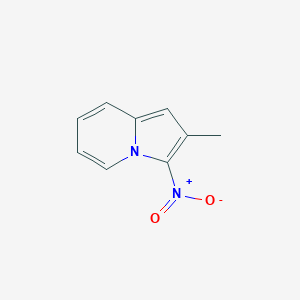
3-(2,5-Dimethylphenoxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethylphenoxy)azetidine: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a 2,5-dimethylphenoxy group attached to the azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethylphenoxy)azetidine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,5-dimethylphenol with an appropriate azetidine precursor. The reaction typically requires the use of a base, such as sodium hydride, to deprotonate the phenol and facilitate the nucleophilic attack on the azetidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,5-Dimethylphenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted azetidines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Corresponding oxides of this compound.
Reduction: Reduced derivatives with hydrogenated azetidine rings.
Substitution: Substituted azetidines with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3-(2,5-Dimethylphenoxy)azetidine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is utilized as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays .
Medicine: Its azetidine ring is a key structural motif in several bioactive compounds, including antimicrobial and anticancer agents .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in polymer synthesis and material science .
Mécanisme D'action
The mechanism of action of 3-(2,5-Dimethylphenoxy)azetidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. This interaction can alter the enzyme’s activity, leading to various biochemical effects. Additionally, the azetidine ring can participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their conformation and function .
Comparaison Avec Des Composés Similaires
3-(2,5-Dimethylphenoxy)aziridine: Similar structure but with a three-membered ring.
3-(2,5-Dimethylphenoxy)pyrrolidine: Similar structure but with a five-membered ring.
3-(2,5-Dimethylphenoxy)piperidine: Similar structure but with a six-membered ring.
Uniqueness: 3-(2,5-Dimethylphenoxy)azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical properties and reactivity. The presence of the 2,5-dimethylphenoxy group further enhances its stability and potential for diverse applications. Compared to its analogs, the azetidine ring offers a balance between ring strain and reactivity, making it a versatile compound in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
3-(2,5-dimethylphenoxy)azetidine |
InChI |
InChI=1S/C11H15NO/c1-8-3-4-9(2)11(5-8)13-10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 |
Clé InChI |
MRVQLOQAKVBDBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)OC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





